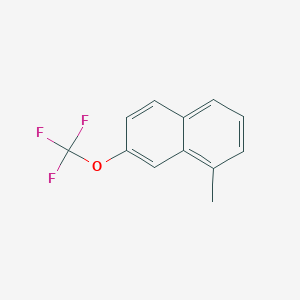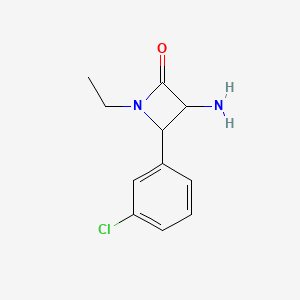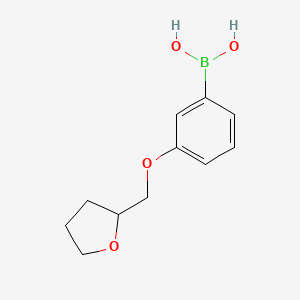
3-(Oxolan-2-ylmethoxy)phenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Oxolan-2-ylmethoxy)phenylboronic acid is an organic compound with the molecular formula C11H15BO4 It is a derivative of phenylboronic acid, where the phenyl group is substituted with an oxolan-2-ylmethoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Oxolan-2-ylmethoxy)phenylboronic acid typically involves the reaction of phenylboronic acid with oxolan-2-ylmethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF). The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product with high purity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and employing efficient purification techniques, would be applied to scale up the laboratory synthesis to an industrial level.
化学反応の分析
Types of Reactions
3-(Oxolan-2-ylmethoxy)phenylboronic acid can undergo various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: The oxolan-2-ylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., THF or ethanol), and aryl or vinyl halide.
Oxidation: Hydrogen peroxide or sodium perborate as oxidizing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Oxidation: Formation of phenol derivatives.
Substitution: Formation of substituted phenylboronic acid derivatives.
科学的研究の応用
3-(Oxolan-2-ylmethoxy)phenylboronic acid has several scientific research applications, including:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules through reactions like Suzuki-Miyaura coupling.
Medicinal Chemistry:
Materials Science: Utilized in the design of boron-containing polymers and materials with unique properties.
作用機序
The mechanism of action of 3-(Oxolan-2-ylmethoxy)phenylboronic acid is primarily related to its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as the development of enzyme inhibitors and sensors. The boronic acid group can interact with hydroxyl groups on biomolecules, leading to the formation of stable complexes .
類似化合物との比較
Similar Compounds
Phenylboronic Acid: The parent compound, which lacks the oxolan-2-ylmethoxy group.
3-Formylphenylboronic Acid: A derivative with a formyl group instead of the oxolan-2-ylmethoxy group.
4-Formylphenylboronic Acid: Another derivative with a formyl group at the para position.
Uniqueness
3-(Oxolan-2-ylmethoxy)phenylboronic acid is unique due to the presence of the oxolan-2-ylmethoxy group, which can impart different chemical and physical properties compared to other phenylboronic acid derivatives
特性
分子式 |
C11H15BO4 |
|---|---|
分子量 |
222.05 g/mol |
IUPAC名 |
[3-(oxolan-2-ylmethoxy)phenyl]boronic acid |
InChI |
InChI=1S/C11H15BO4/c13-12(14)9-3-1-4-10(7-9)16-8-11-5-2-6-15-11/h1,3-4,7,11,13-14H,2,5-6,8H2 |
InChIキー |
XHBQGDCQKFEOMC-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CC=C1)OCC2CCCO2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


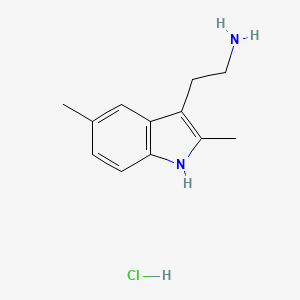

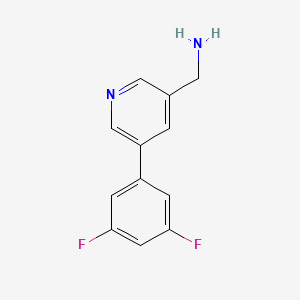
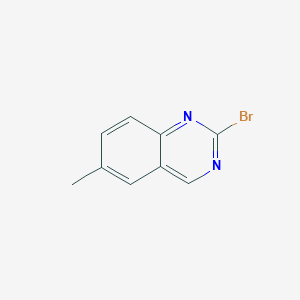

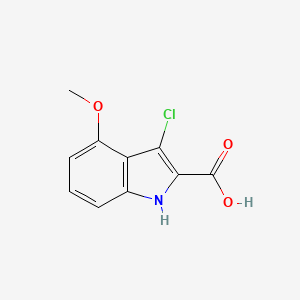

![Methyl 2-(6-methoxyimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B11882350.png)

